

Gas Phase Ion Energetics of Dimethylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylphosphine*

Cat. No.: *B1204785*

[Get Quote](#)

This technical guide provides a comprehensive overview of the core gas phase ion energetics of **dimethylphosphine** ((CH₃)₂PH). The information is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the fundamental thermochemical properties of this organophosphorus compound. This document summarizes key quantitative data, outlines the experimental methodologies used for their determination, and presents logical relationships through diagrammatic visualization.

Core Energetic Data

The principal gas phase ion energetic properties of **dimethylphosphine**—ionization energy, proton affinity, and gas basicity—have been experimentally determined and are summarized below. These values are crucial for understanding the molecule's behavior in mass spectrometry, its reactivity in the gas phase, and for benchmarking computational chemistry methods.

Quantitative Summary

The following tables present the key energetic data for **dimethylphosphine** as compiled from evaluated sources.

Table 1: Ionization Energy of **Dimethylphosphine**

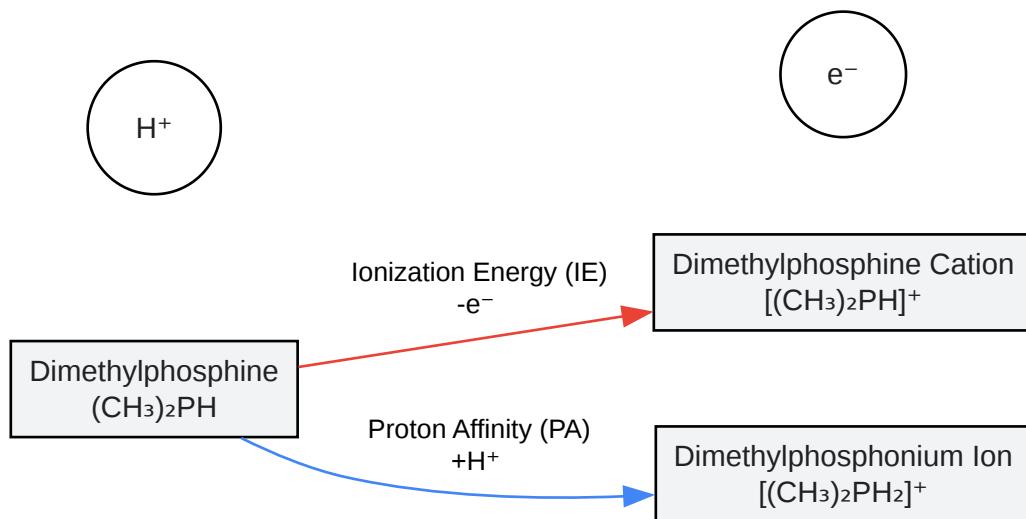

Ionization Energy (eV)	Method	Reference
8.47	Photoelectron Spectroscopy (PE)	Hodges, R.V.; McDonnell, T.J.; Beauchamp, J.L. (1980)[1]
8.5 ± 0.1	Photoelectron Spectroscopy (PE)	Aue, D.H.; Webb, H.M.; et al. (1980)[1]
8.47 ± 0.07	Photoelectron Spectroscopy (PE)	Staley, R.H.; Beauchamp, J.L. (1974)[1]
9.7	Electron Ionization (EI)	Fischler, J.; Halmann, M. (1964)[1]

Table 2: Proton Affinity and Gas Basicity of **Dimethylphosphine**

Property	Value (kJ/mol)	Method	Reference
Proton Affinity (review)	912.0	Not Applicable (Evaluated Data)	Hunter, E.P.; Lias, S.G. (1998)[1]
Gas Basicity	877.9	Not Applicable (Evaluated Data)	Hunter, E.P.; Lias, S.G. (1998)[1]

Key Energetic Relationships

The fundamental gas phase ion energetic properties of a molecule like **dimethylphosphine** are interconnected. The following diagram illustrates the logical flow from the neutral molecule to its primary ionic species.

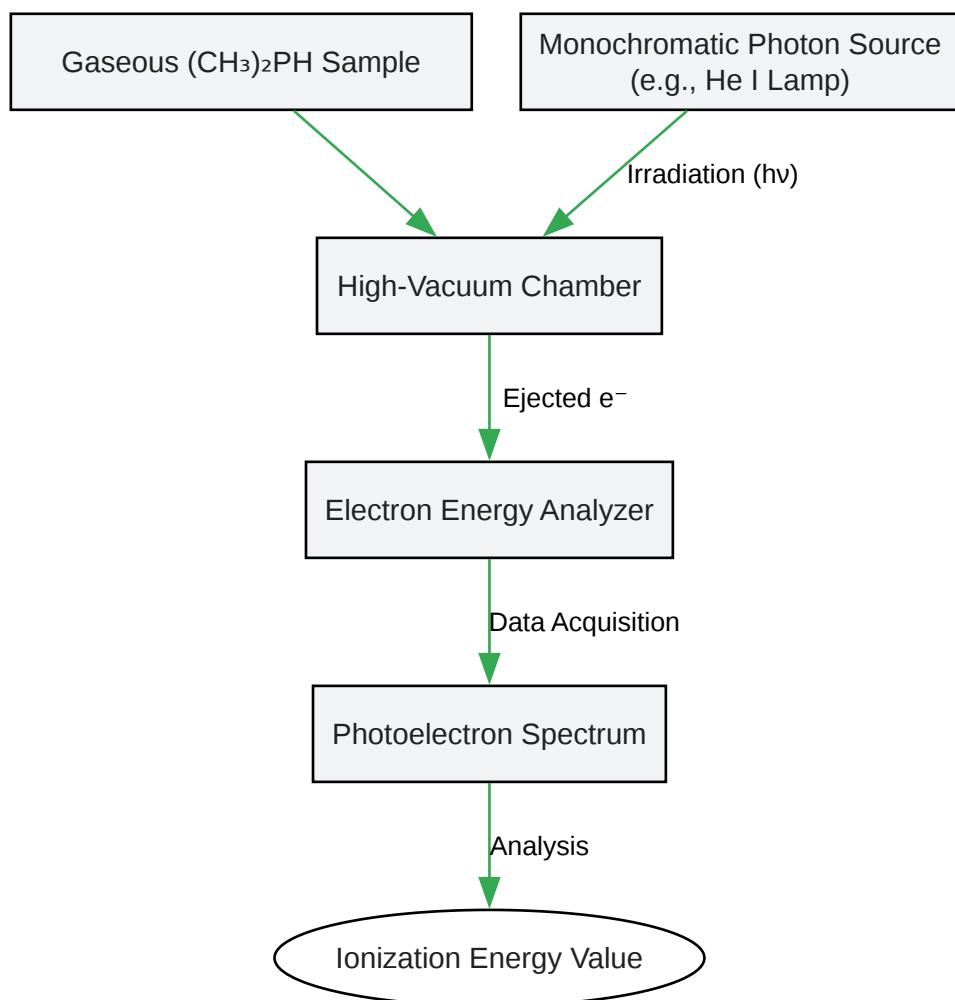
[Click to download full resolution via product page](#)

Caption: Relationship between the neutral **dimethylphosphine** molecule and its corresponding cation and protonated species, illustrating the concepts of Ionization Energy and Proton Affinity.

Experimental Protocols

The determination of gas phase ion energetics relies on a suite of sophisticated experimental techniques. The primary methods used for **dimethylphosphine** are detailed below.

Photoelectron Spectroscopy (PE)


Photoelectron spectroscopy is a high-resolution technique used to determine the adiabatic ionization energy of a molecule.^[2] The adiabatic ionization energy corresponds to the minimum energy required to remove an electron from the molecule in its ground state to form the corresponding cation, also in its ground state.^{[2][3]}

Experimental Workflow:

- Sample Introduction: A gaseous sample of **dimethylphosphine** is introduced into a high-vacuum chamber.
- Ionization: The sample is irradiated with a monochromatic beam of high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV).

- Electron Ejection: The photons cause the ejection of valence electrons from the **dimethylphosphine** molecules.
- Kinetic Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.
- Ionization Energy Calculation: The ionization energy (IE) is calculated by subtracting the kinetic energy of the electron (KE) from the energy of the incident photon (hv): $IE = hv - KE$. A spectrum is generated by plotting the number of electrons versus their kinetic energy, and the first peak corresponds to the adiabatic ionization energy.

The workflow for determining ionization energy via photoelectron spectroscopy can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: A simplified workflow diagram for determining the ionization energy of **dimethylphosphine** using Photoelectron Spectroscopy.

Electron Ionization (EI)

Electron ionization is a widely used method in mass spectrometry for producing ions.[\[2\]](#) While less precise for determining adiabatic ionization energies compared to PE spectroscopy, it can provide an estimate of the ionization potential.

Methodology:

- Vaporization: Liquid **dimethylphosphine** is vaporized and introduced into the ion source of a mass spectrometer, which is held under high vacuum.
- Electron Bombardment: The gaseous molecules are bombarded by a beam of electrons, typically accelerated to 70 eV.
- Ion Formation: Collisions between the energetic electrons and the **dimethylphosphine** molecules result in the ejection of an electron, forming the molecular ion $[(\text{CH}_3)_2\text{PH}]^+$.
- Appearance Energy Measurement: The energy of the electron beam is varied, and the minimum energy at which the molecular ion is detected is known as the appearance energy. This value is taken as an approximation of the ionization energy. This method can be subject to inaccuracies due to the "kinetic shift" and the difficulty in determining the true onset of ionization.[\[2\]](#)

Determination of Proton Affinity and Gas Basicity

Proton affinity (PA) is defined as the negative of the enthalpy change for the gas-phase reaction of a neutral species with a proton. Gas basicity (GB) is the negative of the Gibbs free energy change for the same reaction. These values are often determined using ion cyclotron resonance (ICR) mass spectrometry or other mass spectrometric techniques that allow for the study of ion-molecule reactions.[\[4\]](#)[\[5\]](#)

Methodology (Ion Cyclotron Resonance):

- Ion Trapping: Ions are generated, often by electron ionization, and trapped in a strong magnetic and a weak electric field within an ICR cell.[\[4\]](#)

- Ion-Molecule Reactions: A known pressure of the neutral **dimethylphosphine** gas is introduced into the cell, allowing it to react with a reference ion of known basicity or with protons.
- Equilibrium Establishment: The system is allowed to reach equilibrium for proton transfer reactions between **dimethylphosphine** and a series of reference bases with known proton affinities.
- Equilibrium Constant Measurement: The relative abundances of the protonated **dimethylphosphine** and the protonated reference base are measured to determine the equilibrium constant (K_{eq}) for the reaction.
- Gibbs Free Energy Calculation: The Gibbs free energy of the reaction is calculated from the equilibrium constant ($\Delta G = -RT \ln K_{eq}$). The gas basicity of **dimethylphosphine** can be determined relative to the known basicity of the reference compound.
- Proton Affinity Calculation: The proton affinity is then derived from the gas basicity by accounting for the change in entropy during the protonation reaction. The data presented in this guide are evaluated values from a comprehensive review, which compiles and assesses data from various such experiments to provide a recommended value.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethylphosphine [webbook.nist.gov]
- 2. Gas-Phase Ion Thermochemistry [webbook.nist.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mun.ca [mun.ca]
- 5. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Gas Phase Ion Energetics of Dimethylphosphine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1204785#gas-phase-ion-energetics-of-dimethylphosphine\]](https://www.benchchem.com/product/b1204785#gas-phase-ion-energetics-of-dimethylphosphine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com